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Compound of Interest

Compound Name: 2',5'-Dichloroacetophenone

Cat. No.: B105169 Get Quote

This technical guide provides a comprehensive overview of the spectral data for 2',5'-
dichloroacetophenone, a chemical intermediate used in the synthesis of various organic

compounds.[1] The following sections present its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data

acquisition. This document is intended for researchers, scientists, and professionals in the field

of drug development and chemical synthesis.

Compound Information
IUPAC Name: 1-(2,5-dichlorophenyl)ethan-1-one

CAS Number: 2476-37-1[1]

Molecular Formula: C₈H₆Cl₂O[1][2][3][4]

Molecular Weight: 189.04 g/mol [1][2]

Physical Form: Liquid or low-melting solid[1]

Melting Point: 11-13 °C[1]

Density: 1.312 g/mL at 25 °C[1]

Refractive Index: n20/D 1.5624[1]
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Spectral Data Summary
The following tables summarize the key spectral data for 2',5'-dichloroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

found in search

results

Methyl Protons (-CH₃)

Data not explicitly

found in search

results

Aromatic Protons (Ar-

H)

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results Carbonyl Carbon (C=O)

Data not explicitly found in search results Aromatic Carbons (Ar-C)

Data not explicitly found in search results Methyl Carbon (-CH₃)

Note: While specific peak values for ¹H and ¹³C NMR were not available in the provided search

results, ChemicalBook confirms the availability of these spectra.[2][3] The tables above serve

as a template for the expected signals.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group

~1680-1700 C=O (Aryl Ketone Stretch)

~3000-3100 C-H (Aromatic Stretch)

~1450-1600 C=C (Aromatic Ring Stretch)

~1000-1200 C-Cl (Aryl Halide Stretch)

Note: The exact peak values can be found on spectral databases like ChemicalBook and

SpectraBase.[4][5] The values above represent typical ranges for the assigned functional

groups.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Ion Notes

188 [M]⁺

Molecular ion peak,

corresponding to the mass of

C₈H₆Cl₂O.

190 [M+2]⁺
Isotope peak due to the

presence of one ³⁷Cl atom.

192 [M+4]⁺
Isotope peak due to the

presence of two ³⁷Cl atoms.

Note: The mass of the molecular ion is reported as 188.[2] The presence of two chlorine atoms

will result in a characteristic M, M+2, and M+4 isotope pattern in a ratio of approximately 9:6:1.

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://m.chemicalbook.com/SpectrumEN_2476-37-1_IR1.htm
https://spectrabase.com/spectrum/JVwZG3DxyYV
https://www.chemicalbook.com/SpectrumEN_2476-37-1_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Accurately weigh 10-20 mg of 2',5'-dichloroacetophenone for ¹H NMR (or 50-100 mg for

¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃).[6] Tetramethylsilane (TMS) is typically added as an internal

standard for chemical shift referencing.[7]

Ensure the sample is fully dissolved. Gentle vortexing or warming may be applied if

necessary.[6]

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Data Acquisition:

Insert the sample tube into the spinner turbine, adjusting the depth with a gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Acquire the spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is

typically used to simplify the spectrum.

Infrared (IR) Spectroscopy (Thin Film Method)
Sample Preparation:

Since 2',5'-dichloroacetophenone is a liquid or low-melting solid, the thin film method is

ideal.[1]

Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).[8]
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If the sample is solid, dissolve a small amount (5-10 mg) in a few drops of a volatile

solvent like methylene chloride.[8]

Drop the solution onto a salt plate and allow the solvent to completely evaporate, leaving a

thin film of the compound.[8][9]

Place a second salt plate on top to create a capillary film.

Data Acquisition:

Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty instrument.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and

return them to a desiccator.[9]

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a small amount of the sample into the mass spectrometer, typically after

separation by Gas Chromatography (GC-MS) or via direct infusion.

The sample is vaporized in a high-vacuum source chamber.[10]

In Electron Ionization (EI) mode, the vaporized molecules are bombarded with a high-

energy electron beam (typically 70 eV).[11][12] This process ejects an electron from the

molecule, creating a positively charged molecular ion ([M]⁺) and various fragment ions.[11]

[13]

Mass Analysis and Detection:
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The generated positive ions are accelerated by an electric field.[10]

The ions then travel through a magnetic field, which deflects them based on their mass-to-

charge (m/z) ratio.[11] Lighter ions are deflected more than heavier ions.

A detector measures the abundance of ions at each m/z value.

The resulting data is plotted as a mass spectrum, showing the relative abundance of each

ion. The most abundant ion is designated the base peak and assigned a relative intensity

of 100%.[11]

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2',5'-dichloroacetophenone.

Sample Preparation Data Acquisition Data Analysis
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Caption: Workflow for spectroscopic analysis from sample preparation to structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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